Ethylmercury phosphate

Description

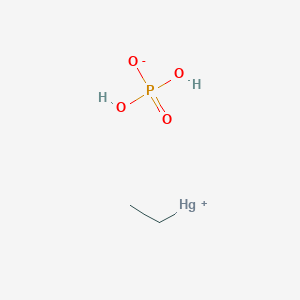

Structure

2D Structure

Properties

Molecular Formula |

C2H7HgO4P |

|---|---|

Molecular Weight |

326.64 g/mol |

IUPAC Name |

dihydrogen phosphate;ethylmercury(1+) |

InChI |

InChI=1S/C2H5.Hg.H3O4P/c1-2;;1-5(2,3)4/h1H2,2H3;;(H3,1,2,3,4)/q;+1;/p-1 |

InChI Key |

ZHCJUZJGMJDUKJ-UHFFFAOYSA-M |

Canonical SMILES |

CC[Hg+].OP(=O)(O)[O-] |

Synonyms |

ethyl mercury phosphate ethylmercuric phosphate ethylmercury phosphate |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Studies of Ethylmercury Phosphate

Established Synthetic Methods for Ethylmercury Phosphate (B84403)

The synthesis of ethylmercury phosphate has been approached through several established chemical routes. One of the primary methods involves the reaction of an ethylmercury salt with a source of phosphate. A documented procedure involves the reaction of ethylmercuric acetate (B1210297) with phosphoric acid to yield this compound. nih.gov

Table 1: Synthesis of this compound from Mercuric Oxide and Tetraethyl Lead google.com

| Reactant | Role in Synthesis |

|---|---|

| Mercuric Oxide (HgO) | Source of mercury |

| Phosphoric Acid (H₃PO₄) | Source of the phosphate group; reacts with HgO to form mercuric phosphate |

| Tetraethyl Lead (Pb(C₂H₅)₄) | Source of the ethyl group (ethylating agent) |

| Aliphatic Alcohols | Solvent system to control temperature and facilitate mixing |

This process is noted for its applicability to various ethyl mercury salts of inorganic acids. google.com

Investigations into this compound Derivatization

This compound is a known derivatizing agent, particularly in the study of biomolecules. The ethylmercury cation (C₂H₅Hg⁺) readily reacts with nucleophilic sites, most notably the sulfhydryl groups of cysteine residues in proteins. rockefeller.edu

Research into the interaction of this compound with amino acids has utilized ¹⁹⁹Hg NMR spectroscopy to characterize the resulting adducts. acs.org The chemical shifts observed are diagnostic for the specific binding site of the ethylmercury moiety. acs.org For example, ethylmercury forms stable complexes with cysteine and also interacts with nitrogen-containing residues like histidine and lysine, as well as weaker complexes with carboxylate groups. acs.org

In a study involving the derivatization of the protein FKBP12, which contains one cysteine residue, treatment with this compound (EMP) resulted in a derivative with a mass increase corresponding to the addition of an ethylmercury group. rockefeller.edu This selective reaction with accessible sulfhydryl groups is a common application. rockefeller.edu Further studies have confirmed the high reactivity of this compound with cysteine- and histidine-containing peptides across various buffer conditions, making it a useful reagent for heavy-atom derivatization in protein crystallography. iucr.orgnih.gov The pH of the reaction environment can significantly influence the extent of derivatization observed in mass spectrometry analyses. rockefeller.edu

Table 2: ¹⁹⁹Hg Chemical Shifts for Adducts of Ethylmercury with Amino Acids acs.org

| Amino Acid Ligand | ¹⁹⁹Hg Chemical Shift (ppm) |

|---|---|

| Cysteine | -1295 |

| Histidine | -1080 |

| Tryptophan | -990 |

These studies demonstrate that this compound serves as a reagent to introduce a heavy atom at specific sites in biological macromolecules, facilitating structural analysis. rockefeller.eduacs.org

Advanced Approaches in Organomercurial Synthesis Relevant to this compound

While specific advanced synthetic routes for this compound are not extensively detailed in recent literature, progress in general organomercurial synthesis offers relevant insights. These methods provide pathways to form the crucial carbon-mercury bond with greater control and efficiency.

A fundamental route to organomercurials is the reaction of mercury(II) salts with organometallic reagents like Grignard reagents or organolithium compounds. wikipedia.org For instance, diethylmercury (B1204316) is synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. wikipedia.org This diethylmercury could, in principle, be a precursor to an ethylmercury salt.

Direct mercuration of organic substrates is a powerful method. The electrophilicity of the mercurating agent is a key factor; salts like mercuric trifluoroacetate (B77799) (Hg(OCOCF₃)₂) are significantly more reactive than mercuric acetate (Hg(OCOCH₃)₂). nih.govmdpi.org This allows for the mercuration of less reactive aromatic systems. nih.govmdpi.org Adapting such highly electrophilic systems could potentially provide alternative routes to ethylmercury precursors.

Solvomercuration is another major advancement, involving the addition of a mercury salt and a solvent molecule across a double or triple bond. wikipedia.orgamazonaws.com For example, the reaction of an alkene with mercuric acetate in an alcohol solvent yields an alkoxyalkylmercury compound. wikipedia.org While not a direct route to ethylmercury compounds, this methodology showcases the versatility of modern organomercury chemistry in creating specific C-Hg bonds, which can then be further manipulated. wikipedia.org

Transmetallation reactions, where an organic group is transferred from one metal to mercury, also represent a cornerstone of modern organometallic synthesis and are applicable to organomercurial preparations. nih.govmdpi.org These advanced methods, focused on creating the C-Hg bond with high selectivity and under various conditions, form the basis for potential future innovations in the synthesis of specific compounds like this compound. researchgate.net

Environmental Biogeochemistry and Fate of Ethylmercury Phosphate

Environmental Cycling and Transformation of Ethylmercury Species

The environmental behavior of ethylmercury is governed by a series of interconnected physical, chemical, and biological processes. These processes determine its speciation, persistence, and potential for transport across various environmental compartments.

The net concentration of organomercury compounds like ethylmercury in the environment is determined by the balance between formation (alkylation) and degradation (dealkylation/demethylation) processes. nih.govacs.org While the methylation of inorganic mercury to methylmercury (B97897) is a widely studied phenomenon, the ethylation of inorganic mercury can also occur, leading to the formation of ethylmercury. researchgate.netresearchgate.net The presence of ethylmercury has been detected in environmental samples like soils and sediments, suggesting in-situ formation or persistence from anthropogenic sources. acs.org

Degradation processes are crucial in controlling the environmental levels of ethylmercury. These can occur through both biotic and abiotic pathways:

Biotic Degradation: Microorganisms play a significant role in the degradation of organomercurials. nih.gov The prokaryotic mercury resistance (mer) operon system, found in some bacteria, encodes for enzymes capable of breaking the carbon-mercury bond. nih.govacs.org Specifically, the organomercurial lyase enzyme (MerB) has a broad substrate specificity and can cleave the C-Hg bond in both methylmercury and ethylmercury, breaking them down into less complex mercury forms. nih.gov

Abiotic Degradation (Photodegradation): Sunlight can induce the degradation of ethylmercury in aquatic environments. Studies have shown that ethylmercury can be decomposed by singlet oxygen that is generated in seawater when exposed to sunlight or ultraviolet light. mdpi.comepa.govresearchgate.net This photochemical degradation represents an important abiotic pathway for the removal of ethylmercury from surface waters. epa.gov

These competing formation and degradation reactions are observed in diverse environmental systems, including freshwater lakes, wetlands, marine waters, and sediments. nih.govacs.org

The physical properties of ethylmercury compounds influence their potential for volatilization and subsequent atmospheric transport. Ethylmercury compounds have been described as appreciably volatile. nih.gov This volatility suggests that, like elemental mercury, ethylmercury species can be released from soil and water surfaces into the atmosphere. nih.govacs.org

Following their release or deposition, ethylmercury species are distributed within and between aquatic and terrestrial environments. Their distribution is governed by sorption to soils and sediments, water solubility, and transformations.

Aquatic Systems: In aquatic environments, mercury compounds can be transported through runoff and leaching. pic.int The transformation of inorganic mercury into organic forms like methylmercury and ethylmercury often occurs in sediments, which can act as a primary source of these compounds to the water column. mdpi.comresearchgate.net The proportion of different mercury species can vary; for instance, in estuarine and marine waters, methylmercury typically constitutes less than 5% of the total mercury content, whereas in freshwater lakes, it can be as high as 30%. epa.gov Ethylmercury has been specifically detected in the sediments of the Florida Everglades, indicating its presence and persistence in such ecosystems. acs.orgresearchgate.net

Terrestrial Systems: In soils, mercury is predominantly bound to organic matter. ejes.cz Ethylmercury compounds, historically used as fungicides for seed dressing, have been introduced into agricultural soils. pic.intejes.cz Studies have shown that after application to soil, large portions of organic mercury like ethylmercury acetate (B1210297) can remain in their organomercurial form for extended periods (30 to 50 days). pic.int The distribution can be influenced by local habitat characteristics, with areas like forests and wetlands potentially facilitating the conversion of inorganic mercury into more bioavailable forms. nih.gov

Bioaccumulation and Biotransformation in Non-Human Biological Systems

Once in the environment, ethylmercury can be taken up by living organisms. Inside the organism, it can accumulate in tissues and may be transformed into other mercury species.

Organic mercury compounds are readily taken up by aquatic organisms and tend to bioaccumulate, meaning they are absorbed at a rate faster than they are eliminated. mdpi.commn.gov This leads to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. nih.govmdpi.com

A study on the Chinese rare minnow (Gobiocypris rarus) exposed to ethylmercury chloride revealed a very high accumulation of ethylmercury in the fish. researchgate.net The research also indicated that the accumulated ethylmercury is subsequently metabolized into inorganic mercury before being eliminated. researchgate.net Furthermore, a new mercury species, potentially diethylmercury (B1204316), was observed as a metabolite of ethylmercury in the minnow. researchgate.net This biotransformation within the organism is a key aspect of its toxicokinetics. Investigations into the poisoning of bobwhite quail from grain treated with ethylmercury phosphate (B84403) showed the substance was toxic within 13 to 20 days. pic.int

| Organism | Compound | Key Findings | Reference |

|---|---|---|---|

| Chinese rare minnow (Gobiocypris rarus) | Ethylmercury chloride | High accumulation of ethylmercury observed. | researchgate.net |

| Chinese rare minnow (Gobiocypris rarus) | Ethylmercury chloride | Metabolized to inorganic mercury and a new species (possibly diethylmercury). | researchgate.net |

| Bobwhite quail (Colinus virginianus) | Ethylmercury phosphate | Poisoning occurred in 13 to 20 days from treated grain. | pic.int |

Plants can absorb mercury from the soil through their roots and from the atmosphere through their leaves. als-journal.com The uptake, translocation, and accumulation of mercury in plants depend on the plant species, the chemical form of mercury, and soil conditions such as pH and organic matter content. als-journal.comcdc.govrasayanjournal.co.in

Research on transgenic tobacco plants demonstrated that organic mercury was absorbed and translocated from the roots to the shoots more efficiently than inorganic mercury. nih.gov In these engineered plants, the accumulation of mercury in shoots was significantly higher—up to 100-fold greater—compared to unmodified plants, indicating a high capacity for uptake and translocation of organomercurials. nih.gov Studies on various native plant species have shown different capabilities for mercury uptake, with some species translocating the metal from roots to aerial parts more effectively than others. rasayanjournal.co.in For example, the use of organic mercury compounds for seed dressing in Finland led to their introduction into agricultural soils, though the resulting bioaccumulation in terrestrial food chains was generally reported to be weak. ejes.cz

| Plant Type | Mercury Form Studied | Key Findings on Uptake and Translocation | Reference |

|---|---|---|---|

| Transgenic Tobacco | Organic (PMA) and Inorganic (HgCl₂) | Organic form absorbed and translocated more efficiently than inorganic form. | nih.gov |

| Transgenic Tobacco | Organic (PMA) and Inorganic (HgCl₂) | Accumulation in shoots was up to 100-fold higher in transgenic lines. | nih.gov |

| Ruellia tuberosa, Dodonaea viscosa, Azadirachta indica | Mercury (unspecified form) | Translocation factor ≥1 indicated effective movement of mercury from roots to aerial parts. | rasayanjournal.co.in |

| Tridax procumbens | Mercury (unspecified form) | Showed a higher ability for Hg uptake and translocation to roots than shoots. | rasayanjournal.co.in |

Microbial Biotransformations and Degradation Pathways

The environmental persistence and transformation of this compound are significantly influenced by microbial activity. While specific research on the microbial degradation of this compound is scarce, the pathways can be inferred from the extensive studies on other organomercurials and organophosphates. Microorganisms have evolved sophisticated resistance mechanisms to detoxify mercury compounds, primarily encoded by the mer operon. nih.govresearchgate.net

The primary microbial degradation pathway for organomercurials involves the enzymatic cleavage of the carbon-mercury bond. This is accomplished by the enzyme organomercurial lyase, which is encoded by the merB gene found in many mercury-resistant bacteria. researchgate.net This enzyme would sever the ethyl group from the mercury atom in this compound, yielding ethane (B1197151) and an inorganic mercury ion (Hg²⁺) complexed with the phosphate.

Following the initial cleavage, the resulting inorganic mercury (Hg²⁺) is typically reduced to less toxic, volatile elemental mercury (Hg⁰) by the enzyme mercuric reductase, encoded by the merA gene. nih.govresearchgate.net This volatilization is a key detoxification and mobilization mechanism for mercury in the environment. epa.gov Bacteria capable of these transformations are widespread and have been isolated from various environments, including soils and sediments contaminated with mercury. nih.govepa.gov

Conversely, under certain anaerobic conditions, inorganic mercury can be methylated by microorganisms, such as sulfate- and iron-reducing bacteria, to form the highly neurotoxic and bioaccumulative methylmercury. nih.govepa.govnih.gov While ethylation of mercury in the environment is considered less significant than methylation, the potential for various microbial transformations underscores the complexity of the mercury biogeochemical cycle. acs.org

Ecological Systemic Interactions of this compound

Influence on Ecosystem Components and Trophic Transfer Mechanisms

The interaction of this compound with ecosystem components is governed by the distinct behaviors of the ethylmercury cation and the phosphate anion upon dissociation. The primary concern with mercury compounds in ecosystems is their potential for bioaccumulation and biomagnification through the food web. cdnsciencepub.com

Trophic transfer is the process by which contaminants are passed from one trophic level to the next. Methylmercury is notorious for its high trophic transfer efficiency, leading to significant biomagnification in higher-level organisms like predatory fish. cdnsciencepub.comwaterquality.gov.au This is because methylmercury is readily absorbed and slowly eliminated, allowing it to accumulate in tissues. cdnsciencepub.com

In contrast, ethylmercury is processed and excreted from the body much more rapidly than methylmercury. chop.edu Studies on various organisms show that ethylmercury has a significantly shorter biological half-life. oatext.comwikipedia.org This rapid clearance reduces its potential for bioaccumulation within an individual organism and, consequently, its biomagnification potential through the food web is expected to be substantially lower than that of methylmercury. While both compounds can distribute to all body tissues, the lower retention of ethylmercury mitigates its transfer efficiency between trophic levels. wikipedia.org

The phosphate component, once cleaved from the ethylmercury, enters the ecosystem's nutrient cycle. High concentrations of phosphate can lead to eutrophication in aquatic systems, altering the structure of the food web. However, the toxicity of the ethylmercury cation would likely be the more dominant ecological effect. The presence of phosphate can, in some cases, reduce the toxicity of mercury to certain aquatic organisms like algae. waterquality.gov.au

Table 1: Factors Influencing Trophic Transfer of Organomercurials

| Parameter | Ethylmercury | Methylmercury | Implication for Trophic Transfer |

|---|---|---|---|

| Biological Half-Life | Short (e.g., 3-10 days in blood) oatext.comwikipedia.org | Long (e.g., ~50 days in human body) | Shorter half-life leads to lower bioaccumulation and reduced potential for biomagnification. |

| Metabolism | Rapidly metabolized to inorganic mercury oatext.comdrugbank.com | Slowly metabolized | Faster conversion to inorganic mercury, which has lower trophic transfer efficiency, limits biomagnification of the organic form. waterquality.gov.au |

| Excretion Rate | Rapid chop.edu | Slow | Higher excretion rate prevents significant accumulation in tissues, thus lowering the amount transferred to predators. |

| Lipophilicity | High; crosses biological membranes wikipedia.orgdrugbank.com | High; crosses biological membranes wikipedia.org | Both can be readily absorbed by organisms at the base of the food web. |

Comparative Environmental Behavior with Other Organomercurials

The environmental behavior of this compound is best understood by comparing its active component, ethylmercury, with other organomercurials, particularly methylmercury, the most studied and environmentally prevalent organic mercury compound. oatext.com While they differ by only a single methyl group, their biogeochemical fates and toxicokinetics are distinct. oatext.comresearchgate.net

Persistence and Mobility: Ethylmercury is considered less persistent in biological systems than methylmercury. Its clearance from blood is much faster, with a half-life measured in days, compared to weeks or months for methylmercury. oatext.comwikipedia.org This rapid turnover means that ethylmercury is less likely to accumulate to high concentrations from intermittent exposures. oatext.com While both compounds are mobile and can cross the blood-brain and placental barriers, studies in animal models have shown that exposure to ethylmercury results in significantly lower mercury levels in the brain compared to equivalent exposures to methylmercury. epa.govnih.gov

Metabolic Fate: A key difference lies in their metabolic pathways. Ethylmercury is broken down into inorganic mercury (Hg²⁺) in the body more quickly than methylmercury. oatext.comdrugbank.com This inorganic mercury has different distribution patterns, tending to accumulate more in the kidneys, and is less able to cross the blood-brain barrier than its organic precursors. nih.govresearchgate.net

Environmental Formation: Methylmercury is readily formed in aquatic environments from inorganic mercury by microbial action, which is the primary source of methylmercury that contaminates fish and enters the human food chain. epa.govnih.gov The environmental synthesis of ethylmercury is not considered a significant pathway; its presence in the environment historically stemmed from anthropogenic sources, such as its use in fungicides like this compound (also known as New Improved Ceresan) or its formation from the degradation of thimerosal (B151700). epa.govnih.gov

Table 2: Comparative Environmental and Toxicokinetic Properties of Ethylmercury vs. Methylmercury

| Property | Ethylmercury | Methylmercury | Reference |

|---|---|---|---|

| Primary Source | Anthropogenic (e.g., fungicides, thimerosal degradation) | Mainly microbial methylation of inorganic mercury in aquatic systems | epa.govnih.gov |

| Biological Half-Life (Blood) | ~3-10 days | Significantly longer (e.g., ~50 days in humans) | oatext.comwikipedia.org |

| Primary Metabolic Product | Inorganic Mercury (Hg²⁺) | Inorganic Mercury (Hg²⁺) | oatext.comdrugbank.com |

| Rate of Metabolism to Inorganic Hg | Faster | Slower | oatext.comdrugbank.com |

| Brain Deposition | Lower | Higher | epa.govnih.gov |

| Bioaccumulation Potential | Lower | Higher | cdnsciencepub.comchop.edu |

| Biomagnification Potential | Low | Very High | cdnsciencepub.comwaterquality.gov.auchop.edu |

Analytical Methodologies for Ethylmercury Phosphate Characterization and Quantification

Spectroscopic Techniques for Ethylmercury Speciation and Identification

Spectroscopy provides invaluable information on the molecular structure, bonding, and environment of ethylmercury phosphate (B84403). Different spectroscopic methods offer unique insights into its characterization.

Nuclear Magnetic Resonance (NMR) Applications in Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the mercury-199 (B1194827) (¹⁹⁹Hg) isotope, is a powerful tool for characterizing the adducts formed between ethylmercury and various molecules, including amino acids. nih.govhuji.ac.il The ¹⁹⁹Hg nucleus is a low-sensitivity spin-½ nucleus that provides sharp signals across a very wide chemical shift range, making it suitable for studying mercury compounds. huji.ac.il

Research has demonstrated that the ¹⁹⁹Hg chemical shift (δ) is highly sensitive to the coordination environment of the mercury atom. nsf.gov This sensitivity allows for the differentiation of binding sites. For instance, studies on the adducts of ethylmercury phosphate with amino acids and the protein ribonuclease have shown that the ¹⁹⁹Hg chemical shifts can distinguish between mercury-sulfur (Hg-S) and mercury-nitrogen (Hg-N) bonds. nsf.govrsc.org Adducts containing Hg-S bonds exhibit chemical shifts approximately 300 ppm larger than those with Hg-N bonds. nsf.gov This technique provides direct evidence of the specific heteroatom coordinated to the ethylmercury cation in complex biological systems. nsf.govrsc.org Indirect detection methods have been developed to overcome the low intrinsic sensitivity of the ¹⁹⁹Hg nucleus, enabling detailed structural studies of these adducts. nih.govacs.org

Table 1: Representative ¹⁹⁹Hg NMR Chemical Shift Data for Ethylmercury Adducts This table is illustrative and based on findings that chemical shifts differ based on the coordinating atom. Exact values depend on specific experimental conditions.

| Ethylmercury Adduct Type | Coordinating Atom | Relative Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| Ethylmercury-Thiol Adduct (e.g., with Cysteine) | Sulfur (S) | Higher Frequency (Downfield) | nsf.gov |

| Ethylmercury-Amine Adduct (e.g., with Glycine) | Nitrogen (N) | Lower Frequency (Upfield) | nsf.gov |

Fourier Transform Infrared (FT-IR) Spectroscopy for Cellular Interactions and Speciation

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the molecule's structure and environment. nih.gov It is effective for monitoring cellular alterations and studying the interactions between chemicals and biological systems. nih.govresearchgate.net

The interaction of ethylmercury with whole bacterial cells has been characterized using FT-IR spectroscopy. researchgate.net Studies have shown that the presence of different mercury species, including ethylmercury, in the culture medium affects the FT-IR spectra of the cells. researchgate.net The relative intensities of several spectral peaks, particularly those associated with proteins and lipids, change significantly depending on the mercury species present. researchgate.netmdpi.com These spectral variations can be utilized for speciation analysis. researchgate.net For example, FT-IR can differentiate and characterize cells by examining changes in individual bands or groups of bands to identify molecular conformations, functional groups, and intermolecular interactions that are altered upon exposure to ethylmercury. nih.gov Attenuated Total Reflection (ATR)-FTIR is a particularly useful variant of this technique for analyzing biological samples, as it can provide insights into the biochemical structure and composition of lipids and proteins within cells. mdpi.com

Table 2: Key FT-IR Spectral Regions for Monitoring Ethylmercury-Cellular Interactions This table is based on general principles of FT-IR analysis of biological samples.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Biomolecule Type | Significance in Ethylmercury Interaction | Reference |

|---|---|---|---|---|

| 3500-3200 | O-H and N-H stretching | Proteins (Amide A) | Changes can indicate alterations in protein conformation and hydrogen bonding. | nih.gov |

| 3000-2800 | C-H stretching | Lipids | Alterations suggest changes in lipid structure and membrane fluidity. | mdpi.com |

| 1700-1600 | C=O stretching | Proteins (Amide I) | Highly sensitive to protein secondary structure (α-helix, β-sheet). | researchgate.net |

| 1600-1500 | N-H bending, C-N stretching | Proteins (Amide II) | Sensitive to protein conformation and hydration state. | researchgate.net |

Mass Spectrometry-Based Approaches for Molecular Analysis

Mass spectrometry (MS) is a cornerstone for the sensitive and specific quantification of ethylmercury. When coupled with a separation technique like gas or liquid chromatography, it provides powerful speciation analysis. nih.gov Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a particularly favored detection method due to its high sensitivity and element-specific detection capabilities. rsc.orgnih.gov

A robust methodology for the simultaneous determination of methylmercury (B97897), ethylmercury, and inorganic mercury in complex biological matrices such as blood and hair involves gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS). nih.govacs.org To achieve high accuracy and precision, a triple spike species-specific isotope dilution mass spectrometry (SSID-MS) approach is often employed. nih.govacs.org This method uses isotopically enriched standards for each mercury species to correct for analytical biases and interconversions during sample preparation. acs.org Research comparing different MS techniques found that GC-ICP-MS demonstrated superiority in terms of accuracy, precision, and detection limits compared to GC-Electron Ionization-MS (GC-EI-MS) for analyzing ethylmercury in biological reference materials. rsc.org However, a significant challenge in these analyses is the potential for interconversion of ethylmercury into inorganic mercury, which can reach up to 95% in blood samples under certain derivatization conditions. nih.govacs.org

Chromatographic Separations for Ethylmercury Compounds

Gas Chromatography (GC) for Volatile Organomercurials

Gas chromatography (GC) is a widely used technique for the speciation of organomercury compounds, including ethylmercury. redalyc.org Since ethylmercury itself is not sufficiently volatile for direct GC analysis, a chemical derivatization step is required to convert it into a more volatile and thermally stable form. chromatographyonline.com This is commonly achieved through ethylation or propylation using reagents like sodium tetraethylborate or sodium tetrapropylborate. acs.orgscispace.com

Following derivatization, the volatile ethylmercury derivative is separated from other compounds on a capillary column before being introduced to a detector. diva-portal.org Various detectors can be coupled with GC for mercury speciation, including ICP-MS, Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-OES), and Atomic Fluorescence Spectrometry (AFS). redalyc.orgtandfonline.comresearchgate.net The combination of GC with an element-specific detector like ICP-MS provides very low detection limits and high selectivity. rsc.org For instance, a method using GC-ICP-MS for the analysis of human blood, hair, and urine has been developed, demonstrating its applicability across different complex matrices. nih.govacs.org

Table 3: Comparison of GC-based Analytical Methods for Ethylmercury

| Method | Derivatization | Typical Matrix | Detection Limit | Key Finding/Advantage | Reference |

|---|---|---|---|---|---|

| GC-ICP-MS | Propylation (NaBPr₄) | Blood, Hair, Urine | Low ng/g | High accuracy and precision with SSID-MS; common procedure for multiple matrices. | nih.govacs.org |

| GC-MIP-OES | None specified (direct analysis of extract) | Fish Tissue | 9 pg (as EtHg) | Rapid separation (<1.5 min); good sensitivity. | researchgate.net |

| GC-ECD | None specified (extraction) | Natural Waters | ~0.04 ng/L (with preconcentration) | Suitable for environmental water samples after extensive preconcentration. | tandfonline.com |

Liquid Chromatography (LC) in Complex Matrix Analysis

High-Performance Liquid Chromatography (HPLC or LC) offers a significant advantage over GC for mercury speciation as it often eliminates the need for the laborious and potentially error-prone derivatization step. chromatographyonline.comscispace.com Samples, after an extraction step, can frequently be injected directly into the LC system. chromatographyonline.com

In LC methods for ethylmercury, separation is typically achieved on a reversed-phase column (e.g., C8 or C18). chromatographyonline.comrsc.org The mobile phase composition is optimized to achieve baseline separation of inorganic mercury, methylmercury, and ethylmercury. chromatographyonline.com Coupling LC with sensitive detectors like ICP-MS or AFS allows for precise quantification. rsc.orgtandfonline.com For example, a method using LC-ICP-MS/MS with post-column vapor generation (VG) has been shown to boost the signal-to-noise ratio, achieving a method detection limit of 0.2 µg/L for ethylmercury in whole blood. rsc.org LC-based methods have been successfully applied to a variety of complex matrices, including infant hair, sediments, and coal, demonstrating the versatility of this technique for ethylmercury analysis. chromatographyonline.comtandfonline.comnih.gov

Electrochemical and Other Advanced Detection Methods

The accurate quantification of specific organomercurial species such as this compound in complex environmental and biological samples necessitates sophisticated analytical methodologies. While chromatographic techniques coupled with elemental detectors are common, electrochemical methods and advanced detection systems offer alternative and complementary approaches. These methods are often lauded for their high sensitivity, potential for miniaturization, and cost-effectiveness. However, their successful application is critically dependent on rigorous sample preparation to mitigate significant matrix interferences.

Electro-analytical Approaches for Organomercurial Quantification

Electroanalytical methods study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell that contains the sample. wikipedia.org These techniques are based on the principle that the analyte undergoes a redox reaction (oxidation or reduction) at an electrode surface, and the resulting electrical signal is proportional to the analyte's concentration. longdom.org The primary electroanalytical techniques include voltammetry, potentiometry, amperometry, and coulometry. wikipedia.orglongdom.orgbritannica.com

Voltammetry, in particular, has been explored for the analysis of organomercurials. This technique involves applying a varying potential to an electrode and measuring the resulting current. longdom.org The potential at which the analyte reacts is characteristic of the species, allowing for qualitative analysis, while the current magnitude provides quantitative information.

A study on the voltammetric behavior of ethylmercury using a three-electrode system with platinum and glassy carbon working electrodes provides insight into its electrochemical properties. researchgate.net The analysis, conducted across a pH range of 2.3 to 9.86 in a Britton-Robinson buffer, revealed the complex reduction mechanism of ethylmercury. The process is understood to occur in two main steps:

RHgX + e⁻ ↔ RHg•

RHg• + H⁺ + e⁻ → RH + Hg⁰

The first step is a reversible, one-electron reduction forming an alkylmercury free radical (RHg•). The second step is an irreversible process where the radical is further reduced to yield a hydrocarbon (RH) and elemental mercury (Hg⁰). researchgate.net The study observed distinct reduction peaks using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), with the characteristics of these peaks being influenced by the electrode material, pH, and potential scan rate. Adsorption of the radical intermediate onto the electrode surface was also noted as a factor influencing the electrochemical response. researchgate.net

Interactive Table 1: Summary of Voltammetric Peaks for Ethylmercury in Britton-Robinson Buffer (pH=7)

| Working Electrode | Voltammetric Technique | Peak Potential (V) | Peak Description |

|---|---|---|---|

| Glassy Carbon | Cyclic Voltammetry (CV) | -0.6 V | Initial reduction peak |

| Glassy Carbon | Cyclic Voltammetry (CV) | -1.1 V | Second reduction peak |

| Platinum | Cyclic Voltammetry (CV) | -0.4 V | Primary reduction peak |

| Platinum | Cyclic Voltammetry (CV) | -0.8 V | Secondary reduction peak |

Data sourced from a study on the voltammetric behavior of ethylmercury. The peak potentials are approximate values observed at a scan rate of 100 mV/s and can vary with experimental conditions. researchgate.net

Other advanced methods have been developed that incorporate electrochemical principles. For instance, an electrochemical enzyme glucose probe has been used for the determination of mercury(II), methylmercury, and ethylmercury in the ng/mL range. capes.gov.br Another innovative approach is online High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Vapor Generation (ECVG) and Atomic Fluorescence Spectrometry (AFS). In one such system developed for the speciation of mercury, L-cysteine was used in the mobile phase. It was speculated that cysteine forms complexes with organomercury compounds like ethylmercury, weakening the carbon-mercury bond and facilitating its subsequent analysis. acs.org

Sample Preparation and Matrix Effects in Environmental Analysis

The analysis of this compound in environmental samples is complicated by the complexity of the sample matrix. Environmental samples such as water, soil, sediment, and biota are intricate mixtures of organic and inorganic substances that can interfere with the accurate quantification of the target analyte. researchgate.net Therefore, a rigorous sample preparation stage is one of the most critical steps in the analytical procedure. vliz.bevliz.be The primary goals of sample preparation are to extract the mercury species from the matrix, eliminate interfering substances, and pre-concentrate the analyte to a level compatible with the sensitivity of the analytical instrument. researchgate.netmdpi.com

Extraction Procedures

Several extraction methods are employed to isolate organomercury compounds from solid and liquid samples. The choice of method depends on the sample type and the specific mercury species of interest.

Acid Extraction: This is a widely used method, often involving hydrochloric acid, which leaches mercury compounds from the sample. vliz.bevliz.be It is frequently combined with solvent extraction, where the mercury chlorides are partitioned into an organic solvent like benzene (B151609) or toluene. vliz.be

Alkaline Extraction: This method uses alkaline solutions, such as 25% tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), to digest the sample matrix, particularly for biological tissues. acs.org

Microwave-Assisted Extraction: This technique uses microwave energy to accelerate the extraction process, reducing extraction times and solvent consumption compared to conventional methods. vliz.becore.ac.uk It can be applied with both acidic and alkaline reagents. vliz.beacs.org

Distillation: This method separates mercury species based on their volatility. However, it has been shown that distillation-based methods can be prone to artifact formation, such as the artificial methylation of inorganic mercury. vliz.be

Matrix Effects and Species Interconversion

Matrix effects are a major challenge in mercury speciation analysis. The sample matrix can suppress or enhance the analytical signal, leading to inaccurate results. researchgate.netacs.org For example, derivatization steps required for gas chromatography can be particularly sensitive to matrix suppression. researchgate.net Ethylation as a derivatization technique has been found to be more sensitive to matrix effects for mercury compounds compared to propylation. nih.gov

A more significant problem arising from matrix effects is the potential for interconversion between different mercury species during sample preparation. acs.org Ethylmercury can undergo dealkylation to form the more stable inorganic mercury (Hg(II)). acs.orgresearchgate.net The extent of this transformation is highly dependent on both the sample matrix and the experimental conditions used for extraction and digestion.

Research has shown that dealkylation rates vary significantly between different biological samples. For instance, in one study, the conversion of ethylmercury to inorganic mercury was found to be substantially higher in hair and blood samples compared to urine samples under the same analytical conditions. acs.org This highlights the necessity of carefully validating sample preparation methods for each specific matrix.

Interactive Table 2: Matrix-Dependent Dealkylation of Ethylmercury During Sample Preparation

| Sample Matrix | Digestion/Extraction Method | EtHg to Hg(II) Conversion (%) |

|---|---|---|

| Hair | Microwave Extraction (70 °C, 4 min) | up to 74% |

| Blood | Microwave Extraction | High (exact % varies) |

| Hair | Room Temperature Digestion (2 h) | 41% |

| Urine | Optimized Microwave Extraction | < 18% |

Data compiled from a study on the simultaneous quantification of mercury species in human samples. The results demonstrate that interconversion is highly dependent on the matrix type and preparation conditions. acs.org

To overcome the challenges of species instability and matrix effects, species-specific isotope dilution mass spectrometry (SID-MS) has become an invaluable tool. acs.orgnih.gov This technique involves "spiking" the sample with an isotopically enriched standard of the analyte (e.g., ¹⁹⁸Hg-enriched EtHg) at the very beginning of the sample preparation process. By measuring the ratio of the natural isotope to the enriched isotope in the final analysis, it is possible to accurately correct for both procedural losses and species interconversions that occur during the analytical workflow, thereby yielding highly accurate and precise results. acs.org

Molecular and Cellular Interaction Mechanisms of Ethylmercury Phosphate

Protein Binding and Conformational Dynamics

Ethylmercury, the active component derived from compounds like ethylmercury phosphate (B84403), exhibits significant interactions with proteins, primarily driven by its high affinity for sulfur-containing functional groups. These interactions can induce substantial changes in protein structure and function.

Recent research has highlighted the role of spodium bonds in the interaction of ethylmercury with proteins. acs.org A spodium bond is a specific type of noncovalent interaction involving a Group 12 element, such as mercury, and a Lewis base. acs.org In the context of proteins, ethylmercury cations (EtHg⁺) engage in these interactions with electron-rich atoms like oxygen, nitrogen, or sulfur. acs.org

The primary anchoring of ethylmercury in proteins occurs through coordination with the sulfur atom of cysteine residues, forming a stable C-Hg-S moiety. acs.org Beyond this primary coordination, spodium bonds further stabilize the ethylmercury-protein complex. A survey of the Protein Data Bank (PDB) revealed numerous spodium bond contacts involving ethylmercury and methylmercury (B97897) coordinated to cysteine residues. acs.org These contacts are established with nearby electron-rich atoms, including oxygen atoms from the protein backbone and sulfur atoms from methionine residues. acs.org The geometric criteria for these bonds are typically defined by a mercury-to-atom (Hg···A, where A = N, O, or S) distance between 2.5 and 4.5 Å. acs.org Analysis of these structures shows that the number of spodium bond contacts increases with distance, and their angular distribution indicates preferential formation in less sterically crowded regions around the mercury atom. acs.org

Table 1: Analysis of Spodium Bond Contacts in Mercury-Protein Structures A summary of findings from a combined Protein Data Bank (PDB) survey and computational study on methylmercury and ethylmercury contacts.

| Parameter | Finding | Source |

|---|---|---|

| PDB Structures Analyzed | 34 PDB files containing methyl- or ethylmercury were analyzed. | acs.org |

| Primary Coordination | In 20 of the 34 structures, the mercury atom was coordinated to a cysteine sulfur atom. | acs.org |

| Spodium Bond Contacts | These 20 structures yielded 586 spodium bond (Hg···A) contacts satisfying the geometric criteria. | acs.org |

| Interacting Atoms (A) | The electron-rich atoms (A) involved were Nitrogen (N), Oxygen (O), or Sulfur (S). | acs.org |

| Geometric Criterion (Distance) | Hg···A distance was set between 2.5 Å and 4.5 Å. | acs.org |

| Geometric Criterion (Angle) | The X–Hg–A angle distribution (where X is S or C) showed a peak around 110°, indicating favorable formation in less sterically crowded areas. | acs.org |

The high-affinity binding of ethylmercury to the thiol or sulfhydryl groups of cysteine residues is a primary mechanism of its interaction with proteins. toxno.com.aunih.gov This interaction involves the formation of a covalent mercury-sulfur bond with the deprotonated form of the thiol group, known as a thiolate. acs.orgresearchgate.net This strong binding can disrupt the native structure of proteins by interfering with disulfide bonds or blocking functionally important cysteine residues. nih.govresearchgate.net

The formation of ethylmercury-cysteine adducts can lead to significant conformational changes in proteins, which may result in protein misfolding and aggregation. acs.orgnih.gov By binding to cysteine residues, ethylmercury can alter the intricate network of noncovalent interactions that stabilize a protein's three-dimensional structure. acs.org This disruption is a key factor in the molecular mechanism of its biological activity. toxno.com.au The interaction is not limited to a single cysteine; ethylmercury can form complexes with multiple cysteine-containing molecules. nih.gov This binding to critical thiol groups can inhibit the activity of numerous enzymes and structural proteins. toxno.com.aunih.gov

The formation of ethylmercury-protein adducts has been demonstrated using various model proteins, notably human serum albumin (HSA) and β-lactoglobulin A. researchgate.netrsc.org Human serum albumin is a major mercury-binding protein in blood plasma. acs.orgnih.gov Studies have shown that ethylmercury, often derived from the preservative thimerosal (B151700), readily forms adducts with HSA. researchgate.netrsc.org

Similarly, investigations using β-lactoglobulin A, a protein from bovine milk, have proven the formation of ethylmercury-protein adducts. researchgate.netrsc.org In these studies, which mimicked physiological conditions, the binding site of ethylmercury was identified as a free thiol residue within a specific peptide fragment (T13) after enzymatic digestion of the protein. researchgate.netrsc.org The formation of these adducts is consistently observed via a mass increase corresponding to the mass of ethylmercury (+229 Da). mit.edunih.gov These findings confirm that ethylmercury readily reacts with accessible cysteine thiol groups in proteins to form stable adducts. researchgate.netnih.gov

Table 2: Ethylmercury Adduct Formation with Model Proteins Summary of experimental findings on the interaction of ethylmercury with specific proteins.

| Model Protein | Key Finding | Method of Detection | Source |

|---|---|---|---|

| Human Serum Albumin (HSA) | Formation of ethylmercury-protein adducts was proven. HSA is a main Hg-binding protein in plasma. | Liquid Chromatography with Mass Spectrometry (LC-MS) | nih.govresearchgate.netrsc.org |

| β-lactoglobulin A | Formation of ethylmercury-protein adducts was proven. The binding site was identified as a free thiol residue in peptide T13. | LC-MS, Electrospray Mass Spectrometry (ESI-MS) | researchgate.netrsc.org |

| Recombinant Rotavirus P toxno.com.au Protein | An ethylmercury adduct (+229 Da) formed at the single free cysteine residue (C173). | Intact Protein Mass Analysis, LC-MS Peptide Mapping | mit.edunih.gov |

| Hemoglobin | Adduct formation with both human and rat hemoglobin has been studied. | Mass Spectrometry | rsc.org |

Nucleic Acid Interactions and DNA Integrity

Ethylmercury can affect the structure and function of nucleic acids. Its interactions can lead to DNA damage and interfere with essential cellular processes like replication and repair. acs.org

By binding to DNA and altering its structure, ethylmercury can interfere with crucial cellular processes, including DNA replication and repair. acs.orgbiorxiv.org The formation of DNA adducts and structural distortions can create obstacles for the DNA polymerase enzyme, potentially halting or slowing down the replication process. acs.orgbiorxiv.org

Furthermore, ethylmercury can disrupt DNA repair mechanisms. acs.org Cells possess a variety of repair systems to correct DNA damage, such as nucleotide excision repair (NER) and mismatch repair. biorxiv.orgembopress.org The function of these pathways relies on the precise recognition of DNA lesions and the coordinated action of multiple proteins. whiterose.ac.uknih.gov The presence of mercury adducts can inhibit the function of key repair proteins, such as the UvrD helicase, which is involved in both NER and mismatch repair. whiterose.ac.uknih.gov Studies have shown that exposure to mercurials can lead to a transcriptional response in bacteria that includes the upregulation of genes involved in DNA damage repair, such as recA, indicating that the cell is actively trying to counteract DNA damage. biorxiv.org

Enzymatic and Metabolic Pathway Modulation in Model Systems

Ethylmercury, the primary metabolite of the breakdown of compounds like ethylmercury phosphate, exerts significant toxicological effects by directly interacting with and modulating crucial enzymatic and metabolic pathways. These interactions are particularly disruptive to cellular redox homeostasis, primarily through the inhibition of key antioxidant systems and related metabolic pathways.

Inhibition of Thioredoxin System Enzymes (Thioredoxin, Thioredoxin Reductase)

The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase (TrxR), is a principal cellular antioxidant and protein disulfide reductase system. Ethylmercury has been demonstrated to be a potent inhibitor of this system. nih.govscienceopen.com The high affinity of mercury compounds for thiol and selenol groups makes the enzymes of the thioredoxin system, which contain critical cysteine and selenocysteine (B57510) residues in their active sites, prime targets for inhibition. frontiersin.orgnih.gov

Studies have shown that ethylmercury (EtHg) inhibits both Trx and TrxR in a concentration-dependent manner in various cell models, including neuroblastoma and liver cells. nih.govfrontiersin.org In neuroblastoma cells, incubation with EtHg led to a reduction in Trx and TrxR activity by up to 60% and 80%, respectively. nih.gov In hepatoma cells, the reduction in activity for both enzymes was nearly 100%. nih.gov The inhibition of TrxR by ethylmercury is particularly significant due to the enzyme's crucial selenocysteine residue at its active site, which is highly reactive with mercurials. frontiersin.orgnih.gov This inhibition disrupts the entire thioredoxin cycle, impairing its ability to reduce oxidized proteins and combat oxidative stress. nih.govchildrenshealthdefense.org Research comparing ethylmercury to other mercurials has found its inhibitory effect on the thioredoxin system to be comparable to that of methylmercury (MeHg). nih.gov

| Enzyme | Cell Line | Effect of Ethylmercury | Reference |

| Thioredoxin (Trx) | Neuroblastoma | Up to 60% reduction in activity | nih.gov |

| Thioredoxin Reductase (TrxR) | Neuroblastoma | Up to 80% reduction in activity | nih.gov |

| Thioredoxin (Trx) | Hepatoma | Almost 100% reduction in activity | nih.gov |

| Thioredoxin Reductase (TrxR) | Hepatoma | Almost 100% reduction in activity | nih.gov |

| Thioredoxin Reductase (TrxR) | Mouse Glioma (GL261) | IC50 of 0.8 µM | frontiersin.org |

| Thioredoxin (Trx) | Mouse Glioma (GL261) | IC50 of 1.3 µM | frontiersin.org |

Effects on NADP(+)-Dependent Dehydrogenases of the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. Its primary roles include the production of NADPH and the synthesis of precursors for nucleotide biosynthesis. Ethylmercury significantly inhibits key NADP(+)-dependent dehydrogenases within this pathway, namely glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH). nih.govchildrenshealthdefense.org

The inhibition of these enzymes by ethylmercury directly curtails the cell's capacity to generate NADPH. nih.gov NADPH is the primary reducing equivalent utilized by the thioredoxin and glutathione (B108866) systems to maintain a reduced intracellular environment and detoxify reactive oxygen species. scienceopen.com Therefore, by impeding the production of NADPH, ethylmercury not only directly inhibits the thioredoxin system but also cripples its regenerative capacity, leading to a profound disruption of cellular redox control. nih.gov The order of inhibitory potency for these enzymes has been observed as Hg(2+) > MeHg ≈ EtHg > Thimerosal. nih.gov

| Enzyme | Pathway | Effect of Ethylmercury | Consequence | Reference |

| Glucose-6-phosphate dehydrogenase (G6PDH) | Pentose Phosphate Pathway | Significant inhibition | Decreased NADPH production | nih.gov |

| 6-phosphogluconate dehydrogenase (6PGDH) | Pentose Phosphate Pathway | Significant inhibition | Decreased NADPH production | nih.gov |

Modulation of Other Biochemical Pathways and Redox Homeostasis

Furthermore, ethylmercury's interaction with thiol-containing molecules extends to glutathione (GSH), the most abundant intracellular non-protein thiol. scienceopen.comsci-hub.se While the thioredoxin system is a primary target, ethylmercury can also lead to the depletion of GSH. scienceopen.com Studies in human neuroblastoma cells have shown that significant GSH depletion occurs at higher concentrations of ethylmercury. scienceopen.com The interplay between the thioredoxin and glutathione systems is critical, and the impairment of one can place a greater burden on the other. Research suggests that the glutathione/glutaredoxin system may act as a backup for TrxR in neuronal cells to maintain Trx turnover during mercury exposure. scienceopen.com When both systems are compromised by ethylmercury, the cell's ability to buffer against oxidative insults is severely diminished, which can trigger apoptotic pathways. scienceopen.com

Cellular Uptake and Intracellular Distribution in In Vitro and Non-Human Models

The mechanisms by which ethylmercury enters cells and its subsequent distribution within intracellular compartments are critical determinants of its toxicity. Research indicates that, similar to other organic mercury compounds, ethylmercury can utilize existing transport systems to gain entry into cells.

Membrane Transport Mechanisms (e.g., L-amino acid transport system)

While ethylmercury itself may enter cells through various mechanisms, a significant pathway involves its complexation with L-cysteine. The resulting ethylmercury-S-cysteine complex structurally mimics the amino acid L-methionine. nih.gov This molecular mimicry allows it to be transported into cells via the L-type neutral amino acid transport (LAT) system. sci-hub.senih.gov

Studies using C6 rat glioma cells have demonstrated that the uptake of ethylmercury-S-cysteine complexes is mediated, at least in part, by the LAT system. nih.gov This was evidenced by the protective effect of L-methionine, a substrate for the LAT system, against the toxicity induced by the ethylmercury-S-cysteine complex. L-methionine competed for uptake, thereby reducing the intracellular accumulation of the mercurial complex. nih.gov However, it is important to note that uncomplexed ethylmercury appears to enter cells through mechanisms other than the LAT system, suggesting multiple routes of cellular entry. nih.gov

Intracellular Compartmentalization and Speciation

Once inside the cell, ethylmercury is distributed among various subcellular compartments and can undergo biotransformation. A significant portion of ethylmercury is known to be dealkylated to inorganic mercury (Ino-Hg). nih.govresearchgate.net Studies in rats have shown that following exposure to thimerosal (an ethylmercury-containing compound), a substantial amount of the mercury found in tissues like the brain is in the inorganic form. researchgate.net For instance, after 5 days of exposure, 63% of the total mercury in the brain was found to be inorganic mercury, while only 13.5% remained as ethylmercury. researchgate.net

Interactions with Microbial Cell Constituents

This compound, an organic mercury compound, exerts its influence on microorganisms through direct molecular interactions with essential cellular components. These interactions target the cell envelope, vital proteins and enzymes, and nucleic acids, disrupting their normal functions. The high affinity of the ethylmercury cation for specific chemical groups within these biomolecules is central to its mechanism of action at the cellular level.

Organomercury compounds are known to bind to the cell walls and membranes of microorganisms. inchem.org This binding is not passive and can lead to significant structural damage to both the cell wall and the underlying cytoplasmic membrane. epa.gov Studies utilizing Fourier-transform infrared (FT-IR) spectroscopy on whole Escherichia coli cells have demonstrated that ethylmercury induces changes in the bacterial membrane's constitution. researchgate.net These spectral changes indicate direct interaction with membrane lipids and proteins. researchgate.net A critical example of this is the interaction with Undecaprenyl pyrophosphate phosphatase (UppP), an integral membrane protein essential for the biosynthesis of the bacterial cell wall. nih.gov The successful use of this compound in the X-ray crystallographic analysis of UppP confirms a direct binding interaction with this crucial enzyme embedded within the cell membrane. nih.gov

The primary molecular target for ethylmercury within microbial cells is the sulfhydryl (-SH) group found in the amino acid cysteine. acs.orgals-journal.com Ethylmercury's strong affinity for these groups results in the formation of stable mercaptide complexes. acs.org This binding can induce conformational changes in proteins, leading to the misfolding and inactivation of critical enzymes. acs.org The interaction of this compound with a variety of microbial proteins has been documented, often through its use as a heavy-atom derivative in protein crystallography, which relies on its ability to bind specifically and tightly to the protein.

Table 1: Documented Interactions of this compound with Specific Microbial Proteins This interactive table summarizes key research findings. Click on headers to sort.

| Protein/Enzyme | Microbial Source/System | Nature of Interaction | Research Context |

|---|---|---|---|

| AtzT | Pseudomonas sp. ADP | Binding to the protein | Used for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography. nih.gov |

| Acetate (B1210297) Kinase | Escherichia coli | Binding to the enzyme | Used as a heavy-atom derivative in structural determination. nih.gov |

| Undecaprenyl pyrophosphate phosphatase (UppP) | Escherichia coli | Binding to the integral membrane protein | Used for SAD phasing to solve the crystal structure of this key cell-wall biosynthesis enzyme. nih.gov |

| XerD | Escherichia coli | Binding to the recombinase | Used as a heavy-atom derivative for crystallographic studies. embopress.org |

| FusC | Pectobacterium spp. | Binding to the protease | Used for Hg-SAD phasing to determine the protein structure. plos.org |

| Organomercurial lyase (MerB) | Various Bacteria | Enzymatic cleavage of Hg-C bond | Substrate for mercury resistance enzymes that detoxify alkylmercury compounds. acs.org |

Beyond proteins, ethylmercury can also interact with nucleic acids. acs.org Research indicates that it can bind to both the bases and the phosphate backbone of DNA, which can lead to DNA damage and interfere with essential processes like DNA replication. acs.org Studies on mercuric ions have shown a high affinity for DNA bases, a mechanism likely shared by ethylmercury. researchgate.net

Table 2: Summary of this compound's Effects on Microbial Cell Constituents This interactive table summarizes key research findings. Click on headers to sort.

| Cellular Constituent | Mechanism/Effect of Interaction |

|---|---|

| Cell Wall & Membrane | Binds to cell wall and membrane components, causing structural damage. inchem.orgepa.gov Interacts with membrane lipids and integral membrane proteins like UppP, affecting cell wall synthesis. researchgate.netnih.gov |

| Enzymes & Proteins | High-affinity binding to sulfhydryl (-SH) groups of cysteine residues, leading to protein inactivation. acs.orgals-journal.com Serves as a substrate for detoxifying enzymes in resistant bacteria (e.g., MerB). acs.org |

| Nucleic Acids | Binds to DNA bases and the phosphate backbone, potentially causing damage and interfering with replication. acs.orgresearchgate.net |

Historical Scientific Applications and Research Contexts

Ethylmercury phosphate (B84403), an organomercury compound, was the subject of significant scientific inquiry during the 20th century. Research into its chemical nature, potential applications, and biochemical interactions has provided a window into the broader study of organometallic compounds. This article details the historical research contexts surrounding ethylmercury phosphate, focusing on its composition, its investigation as a biocide, and its use in the development of analytical techniques.

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Interaction Pathways

Future research will focus on uncovering the complex molecular interactions of ethylmercury phosphate (B84403) beyond its known affinities. While historical research has characterized the basic adducts of ethylmercury phosphate with amino acids, acs.org a deeper understanding of its influence on cellular pathways is necessary.

One primary area of investigation is its interaction with phosphate-dependent pathways. Studies on the ethylmercury cation (EtHg+), derived from compounds like thimerosal (B151700), show significant inhibition of the thioredoxin system and NADP+-dependent dehydrogenases within the pentose (B10789219) phosphate pathway. nih.gov Ethylmercury has been shown to reduce the activity of key enzymes like thioredoxin reductase and glucose-6-phosphate dehydrogenase in cell lysates, disrupting cellular redox homeostasis. nih.gov

Another critical research avenue is the interaction with mitochondria. Ethylmercury acts as a mitochondrial toxin, inhibiting respiration and collapsing the mitochondrial membrane potential. This leads to an increase in reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, ultimately causing damage to mitochondrial DNA and proteins. nih.gov

The formation of adducts with proteins represents a significant pathway of interaction. The ethylmercury cation readily forms bonds with the thiol groups of cysteine residues in proteins like human serum albumin. researchgate.netresearchgate.net These interactions can alter protein structure and function. researchgate.net Further research is needed to identify the full range of protein targets and the downstream consequences of these adduct formations. A 1982 study using mercury-199 (B1194827) NMR has already provided a method for investigating the adducts formed between this compound and macromolecules like ribonuclease, paving the way for more detailed structural studies. acs.org

Development of Advanced In Situ Environmental Monitoring Techniques

Effective management of this compound in the environment requires sensitive and specific monitoring tools that can operate directly on-site (in situ). Future research is geared towards developing advanced techniques capable of detecting and quantifying ethylmercury species in complex environmental matrices like soil and water.

One promising approach is the use of whole-cell biosensors. These systems utilize mercury-resistant bacteria, such as Pseudomonas aeruginosa or Bacillus licheniformis, which have been genetically engineered to produce a measurable signal (e.g., fluorescence or a color change) in the presence of mercury. rjlbpcs.comvub.be Such biosensors are being designed to be low-cost and effective for on-site environmental monitoring, offering a practical alternative to complex laboratory-based methods. vub.be

Another area of development is passive sampling technology. Passive samplers, which can be deployed in aquatic environments for extended periods, provide a time-integrated measure of contaminant concentration. Research into sulfur-containing polymers like polysulfone (PS) and polyphenylene sulfide (PPS) has shown they can accumulate organomercury compounds, making them potential candidates for monitoring tools. nih.gov While further development is needed to improve their affinity for specific mercury species, they represent a simple and environmentally relevant monitoring approach. nih.gov

Advanced analytical instruments remain crucial, though the goal is to adapt them for field use. Techniques like gas chromatography coupled with inductively coupled plasma-mass spectrometry (GC-ICP-MS) allow for species-specific determination of ethylmercury, inorganic mercury, and methylmercury (B97897) in tissues and environmental samples. researchgate.net Miniaturizing such technologies for in situ analysis is a key long-term objective.

Comprehensive Comparative Studies with Related Organometallic Species

To fully understand the environmental and toxicological profile of this compound, it is essential to conduct comprehensive comparative studies with other organometallic mercury compounds, primarily methylmercury (MeHg). While both are potent toxicants, research indicates they have distinct toxicokinetic profiles. researchgate.net

The following table summarizes key comparative findings between ethylmercury and methylmercury from various studies.

| Parameter | Ethylmercury (EtHg) | Methylmercury (MeHg) | Reference |

|---|---|---|---|

| Blood Half-Life | Shorter (e.g., 3-7 days in humans) | Longer | researchgate.netwikipedia.org |

| Brain Deposition | Significantly less mercury deposited in the brain compared to MeHg exposure. | Higher accumulation in the brain. | epa.gov |

| Metabolism | More readily dealkylated to inorganic mercury. | More stable. | nih.gov |

| Excretion | Excreted from the body much more rapidly. | Slower excretion, leading to higher potential for accumulation. | chop.edu |

| Tissue Distribution | Tends to result in more mercury in the blood. | Leads to higher relative concentrations in tissues like the brain. | epa.gov |

Future studies should expand these comparisons to include other organometallic species and investigate potential synergistic effects when organisms are co-exposed to multiple forms of mercury. researchgate.net

Exploration of Bioremediation and Transformation Technologies for this compound in Environmental Systems

Developing effective remediation strategies for sites contaminated with this compound is a crucial research goal. Bioremediation, which uses microorganisms to detoxify pollutants, offers a promising and sustainable approach. rjlbpcs.com

Research has identified specific strains of bacteria, such as Pseudomonas putida, that are resistant to mercury. uab.cat These bacteria possess the mer operon, a set of genes that enables them to reduce toxic ionic mercury (Hg(II)) to the less toxic and more volatile elemental mercury (Hg0). rjlbpcs.comuab.cat This biological transformation is a key mechanism for detoxification. The process involves enzymes like mercury reductase, which can be isolated from these organisms. rjlbpcs.com

Future exploration will focus on harnessing these microorganisms in engineered systems, such as packed bed bioreactors. These systems have been successfully piloted for treating mercury-containing industrial wastewater, achieving high removal efficiencies. uab.cat The technology involves creating a biofilm of mercury-resistant bacteria on a carrier material, which then processes the contaminated water. uab.cat

Other technologies under investigation include phytoremediation, which uses plants to extract or stabilize mercury from soil, and the application of nanomaterials that can adsorb or chemically transform mercury species. osti.govclu-in.orgresearchgate.net Combining biological methods with physical or chemical treatments may lead to more robust and efficient remediation technologies for organomercury compounds like this compound. researchgate.net

Q & A

Q. What are the key physicochemical properties of ethylmercury phosphate critical for experimental handling?

this compound (C₂H₇HgO₄P, CAS 2235-25-8) has a molecular weight of 326.65 g/mol and exists as a crystalline solid. It is sparingly soluble in water but dissolves in polar organic solvents like ethanol. Due to its mercury content, it is light-sensitive and prone to decomposition under UV exposure. Handling requires inert atmospheres (e.g., nitrogen), low-temperature storage (-20°C), and amber glassware to minimize photodegradation .

Q. How do the toxicokinetic profiles of ethylmercury and methylmercury differ in biological systems?

Ethylmercury (in compounds like thimerosal) is excreted rapidly via fecal and urinary routes (half-life ~7 days), whereas methylmercury accumulates in tissues due to slower elimination (half-life ~50 days). This difference is attributed to ethylmercury’s smaller molecular size and weaker binding to sulfhydryl groups in proteins. Toxicity studies should prioritize short-term exposure models and monitor renal excretion pathways .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and full-face shields to avoid dermal/ocular exposure. Contaminated surfaces must be decontaminated with 10% sodium thiosulfate to neutralize mercury. Waste disposal requires sequestration in mercury-specific containers and incineration at >1,000°C to prevent atmospheric release .

Q. What regulatory frameworks govern the use of this compound in research?

The Rotterdam Convention restricts its agricultural applications (e.g., seed treatments) but permits controlled laboratory use. Researchers must document sourcing from certified suppliers (e.g., ISO 17025-accredited) and comply with local hazardous substance registries (e.g., EPA’s Toxic Substances Control Act) .

Advanced Research Questions

Q. How can this compound be optimized as a heavy-atom derivative in protein crystallography?

Soak protein crystals in 1–5 mM this compound dissolved in crystallization buffer (e.g., 0.2 M NaK phosphate, pH 6.5) for 10–30 minutes. Use cryoprotection with 20% glycerol and flash-freezing in liquid nitrogen. Anomalous diffraction data (e.g., SAD phasing at 1.9–2.3 Å resolution) can resolve mercury’s electron density, particularly for cysteine or histidine residues .

Q. What spectroscopic methods are effective for studying ethylmercury-phosphate interactions with biomolecules?

¹⁹⁹Hg NMR spectroscopy (e.g., spin-echo or 2D polarization transfer) detects adduct formation with amino acids (e.g., lysine or cysteine) via chemical shift changes (Δδ up to 600 ppm). Pair with pH titration (4.0–9.0) to assess binding stability. For low-concentration samples (<1 mM), use indirect detection via heteronuclear correlation experiments .

Q. How can contradictions in crystallographic data from ethylmercury derivatives be resolved?

Merge datasets from multiple heavy-atom derivatives (e.g., AuCN or HgCl₂) to improve phase accuracy. Apply Bayesian cross-validation in refinement software (e.g., PHENIX) to address model bias. Discrepancies in Ramachandran outliers (e.g., Cys-106 in DJ-1 protein) may reflect mercury-induced conformational strain, requiring manual realignment .

Q. What methodologies are recommended for quantifying this compound in environmental samples?

Use ICP-MS with a collision/reaction cell (He mode) to mitigate polyatomic interferences at m/z 202 (Hg). For speciation, couple with HPLC-UV/Vis (220 nm) and validate against certified reference materials (e.g., NIST SRM 1947). Limit of detection: 0.1 ppb in aqueous matrices .

Q. How do ethylmercury-phosphate adducts with amino acids inform toxicity mechanisms?

Q. What experimental designs address ethylmercury’s interference in enzymatic assays?

Pre-incubate enzymes (e.g., ribonuclease) with this compound and monitor activity loss via stopped-flow kinetics. Use competitive inhibitors (e.g., DTT or EDTA) to reverse inhibition. For metalloenzymes, employ XAS (X-ray absorption spectroscopy) to probe mercury’s displacement of native metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.